Cas no 2098040-59-4 (1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one)

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one is a fluorinated thioketone derivative characterized by its trifluoromethyl and hydroxyl functional groups. This compound exhibits unique reactivity due to the electron-withdrawing effects of the trifluoromethyl group, enhancing its utility in nucleophilic substitution and condensation reactions. The presence of both hydroxyl and thioether moieties provides bifunctional reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The compound is typically handled under controlled conditions due to its potential sensitivity. Its synthetic flexibility and fluorine-based properties make it valuable for applications requiring tailored physicochemical properties.
1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one structure
2098040-59-4 structure
Product name:1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
CAS No:2098040-59-4
MF:C5H7F3O2S
Molecular Weight:188.168091058731
CID:5042859

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate
    • 1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
    • 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
    • インチ: 1S/C5H7F3O2S/c1-3(9)11-2-4(10)5(6,7)8/h4,10H,2H2,1H3
    • InChIKey: SPHZHMTWWMTKGB-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)CC(C(F)(F)F)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • トポロジー分子極性表面積: 62.6
  • XLogP3: 1.2

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1912-2393-10g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
10g
$857.0 2023-09-06
Life Chemicals
F1912-2393-1g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
1g
$204.0 2023-09-06
Life Chemicals
F1912-2393-2.5g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
2.5g
$408.0 2023-09-06
TRC
T143801-100mg
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4
100mg
$ 50.00 2022-06-03
Life Chemicals
F1912-2393-0.5g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
0.5g
$193.0 2023-09-06
Life Chemicals
F1912-2393-0.25g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
0.25g
$183.0 2023-09-06
TRC
T143801-500mg
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4
500mg
$ 185.00 2022-06-03
TRC
T143801-1g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4
1g
$ 295.00 2022-06-03
Life Chemicals
F1912-2393-5g
1-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one
2098040-59-4 95%+
5g
$612.0 2023-09-06

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one 関連文献

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-oneに関する追加情報

Comprehensive Overview of 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one (CAS No. 2098040-59-4)

1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one (CAS No. 2098040-59-4) is a fluorinated organic compound with a unique molecular structure that combines a trifluoromethyl group, a hydroxyl group, and a sulfanyl moiety. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and specialty materials. Researchers and industry professionals are increasingly exploring its properties, such as its reactivity, solubility, and biological activity, to unlock new possibilities in synthetic chemistry and drug development.

The compound's CAS No. 2098040-59-4 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory frameworks. Its systematic name, 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one, reflects its intricate structure, which includes a ketone functional group and a thioether linkage. These features make it a versatile intermediate in organic synthesis, particularly in the design of fluorinated bioactive molecules. Fluorinated compounds are highly sought after in modern chemistry due to their enhanced stability, bioavailability, and metabolic resistance, which are critical factors in drug discovery and material science.

One of the most discussed topics in the scientific community is the role of fluorinated compounds in addressing global challenges, such as developing sustainable agrochemicals and next-generation pharmaceuticals. 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one aligns with these trends, as its trifluoro moiety can improve the efficacy and environmental profile of active ingredients. For instance, fluorinated agrochemicals often exhibit lower application rates and reduced environmental persistence, making them a focus of green chemistry initiatives.

In the pharmaceutical sector, the compound's hydroxyl and sulfanyl groups offer opportunities for structure-activity relationship (SAR) studies. Researchers are investigating its potential as a building block for protease inhibitors, kinase modulators, and other therapeutic agents. The integration of fluorine atoms into drug candidates is a well-established strategy to enhance binding affinity and pharmacokinetic properties, which explains the growing interest in this compound.

From a synthetic perspective, 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one can be prepared through thiol-ene reactions or nucleophilic substitution pathways. Its reactivity with various electrophiles and nucleophiles makes it a valuable tool for constructing complex molecular architectures. Recent publications have highlighted its utility in cascade reactions and multicomponent syntheses, which are pivotal for streamlining drug discovery workflows.

Another area of interest is the compound's potential in material science. Fluorinated compounds are known for their thermal stability and chemical resistance, making them suitable for high-performance coatings, adhesives, and electronic materials. The presence of a hydroxyl group in 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one further enhances its compatibility with polymers and other matrices, opening doors for innovative applications.

As the demand for sustainable and efficient chemical solutions grows, 1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one stands out as a promising candidate. Its unique combination of fluorine, sulfur, and oxygen functionalities offers a rich playground for chemists and material scientists alike. Future research will likely focus on optimizing its synthesis, exploring its biological activities, and expanding its industrial applications, solidifying its place in the next wave of chemical innovation.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD